molecular formula C13H16O2 B2932831 (2-Butyl-1-benzofuran-3-yl)methanol CAS No. 926237-40-3

(2-Butyl-1-benzofuran-3-yl)methanol

Cat. No.: B2932831
CAS No.: 926237-40-3
M. Wt: 204.269
InChI Key: DSNPAXCUVKODCP-UHFFFAOYSA-N
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Description

(2-Butyl-1-benzofuran-3-yl)methanol is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action:

“(2-Butyl-1-benzofuran-3-yl)methanol” is a furan derivative. Furan compounds have been of interest in medicinal chemistry due to their diverse biological activities

Action Environment:

Environmental factors (pH, temperature, etc) can influence stability, efficacy, and bioavailability.

: Banerjee, R., HKS, K., & Banerjee, M. (2012). Medicinal significance of furan derivatives: A review. International Journal of Research in Life Sciences, 1(1), 1-10. PDF

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a phenol derivative, using reagents like trimethylsilyl diazomethane and lithium salt . The resulting intermediate can then undergo further reactions to introduce the butyl and methanol groups.

Industrial Production Methods

Industrial production methods for (2-Butyl-1-benzofuran-3-yl)methanol are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-1-benzofuran-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8,14H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNPAXCUVKODCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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